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molecular formula C17H18N4O4 B8298365 N-(4-methyl-3-nitrophenyl)-2-morpholinopyridine-4-carboxamide

N-(4-methyl-3-nitrophenyl)-2-morpholinopyridine-4-carboxamide

Cat. No. B8298365
M. Wt: 342.35 g/mol
InChI Key: SQCRPUKPEKTENK-UHFFFAOYSA-N
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Patent
US06593333B1

Procedure details

2-Chloro-N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide (18.33 g) was stirred in morpholine (250 ml) at 100° C. for 18 hours. Reaction was poured into water (250 ml) affording a gummy solid. Methylene chloride (30 ml) was added and stirred for 30 minutes and solid filtered, washed with methylene chloride and dried in a vacuum oven for 18 hours to yield N-(4-methyl-3-nitrophenyl)-2-morpholinopyridine-4-carboxamide the title compound (17.34 g); NMR: 2.48 (s, 3H), 3.52 (m, 4H), 3.71 (m, 4H), 7.1 (d, 1H), 7.25 (s, 1H), 7.49 (d, 1H), 7.97 (m, 1H), 8.29 (m, 1H), 8.49 (m, 1H), 10.62 (s, 1H); m/s: M+H+ 343.
Quantity
18.33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([N+:18]([O-:20])=[O:19])[CH:12]=2)=[O:9])[CH:5]=[CH:4][N:3]=1.[OH2:21].C(Cl)Cl>N1CCOCC1>[CH3:17][C:14]1[CH:15]=[CH:16][C:11]([NH:10][C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([N:3]3[CH2:4][CH2:5][O:21][CH2:7][CH2:2]3)[CH:7]=2)=[O:9])=[CH:12][C:13]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
18.33 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
N1CCOCC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
affording a gummy solid
FILTRATION
Type
FILTRATION
Details
solid filtered
WASH
Type
WASH
Details
washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC(=O)C1=CC(=NC=C1)N1CCOCC1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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